8-Nitrooctanoic acid
CAS No.: 52035-22-0
Cat. No.: VC19617061
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52035-22-0 |
|---|---|
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 8-nitrooctanoic acid |
| Standard InChI | InChI=1S/C8H15NO4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11) |
| Standard InChI Key | IUHRGCAGZOPYTE-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC(=O)O)CCC[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Nitrooctanoic acid is an aliphatic carboxylic acid with an eight-carbon chain, where the terminal carbon (C-8) is substituted with a nitro group. The IUPAC name, 8-nitrooctanoic acid, reflects this substitution pattern. Its linear structure can be represented by the SMILES notation C(CCCC(=O)O)CCC[N+](=O)[O-], which illustrates the carboxylic acid moiety at one end and the nitro group at the opposite terminus . The molecule’s flexibility arises from seven rotatable bonds, contributing to conformational diversity in solution and solid states .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| CAS Registry Number | 52035-22-0 |
| XLogP3 (Partition Coefficient) | 0.4 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (2 from nitro, 2 from carboxylate) |
| Rotatable Bonds | 7 |
Spectroscopic and Computational Descriptors
The InChIKey IUHRGCAGZOPYTE-UHFFFAOYSA-N provides a unique identifier for computational and database searches . Quantum mechanical calculations predict a dipole moment influenced by the polar nitro and carboxylic acid groups, suggesting moderate solubility in polar solvents. Infrared spectroscopy would likely reveal characteristic stretches for the nitro group (~1,520 cm⁻¹ and ~1,350 cm⁻¹) and carboxylic acid O-H (~2,500–3,300 cm⁻¹) .
Synthesis and Reactivity
Reactivity Profile
The nitro group confers both electrophilic and redox-active properties. Under acidic conditions, the nitro group may undergo reduction to an amine, potentially yielding 8-aminooctanoic acid—a compound implicated in lactam synthesis . Conversely, the carboxylic acid moiety enables esterification or amidation reactions, expanding utility in polymer chemistry or prodrug design.
Table 2: Predicted Reactivity Modes
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Reduction | H₂/Pd-C | 8-Aminooctanoic acid |
| Esterification | MeOH/H⁺ | Methyl 8-nitrooctanoate |
| Amidation | SOCl₂ followed by NH₃ | 8-Nitrooctanamide |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is governed by its polar functional groups. It is expected to exhibit limited solubility in nonpolar solvents (e.g., hexane) but moderate solubility in ethanol or dimethyl sulfoxide (DMSO). Stability under ambient conditions is likely compromised by light or heat due to the nitro group’s propensity for decomposition, necessitating storage in cool, dark environments .
Thermodynamic Parameters
Computational models estimate a boiling point exceeding 300°C, consistent with its molecular weight and polarity. The XLogP3 value of 0.4 indicates a balance between hydrophobic (alkyl chain) and hydrophilic (nitro, carboxylic acid) domains, suggesting potential membrane permeability in biological systems .
Biological and Pharmacological Implications
Hypothesized Therapeutic Applications
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Inflammatory Diseases: Nitro fatty acids suppress macrophage activation and cytokine release . If 8-nitrooctanoic acid exhibits comparable activity, it could be explored in conditions like atherosclerosis or rheumatoid arthritis.
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Antimicrobial Agents: The nitro group’s redox activity might disrupt microbial electron transport chains, offering a route to novel antibiotics.
Industrial and Research Applications
Chemical Intermediate
The compound’s bifunctional nature (nitro and carboxylic acid) makes it a versatile precursor for synthesizing polymers, surfactants, or metal-chelating agents. For example, coupling with diamines could yield polyamides with nitro-modified side chains.
Analytical Chemistry
As a chromatographic standard, 8-nitrooctanoic acid could aid in calibrating mass spectrometers or HPLC systems for nitroalkane detection. Its predictable fragmentation patterns in electron ionization (EI) mass spectrometry would generate characteristic ions at m/z 46 (NO₂⁺) and 73 (CH₂=CHCOOH⁺) .
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